N-(piperidin-3-ylmethyl)propane-2-sulfonamide
Overview
Description
Scientific Research Applications
Receptor Selectivity and Multifunctional Agents
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend polypharmacological treatments for complex diseases. The research identified potent and selective 5-HT7 receptor antagonists with antidepressant-like and pro-cognitive properties, warranting further investigation into their therapeutic potential for CNS disorders (Canale et al., 2016).
Synthesis and Antidepressant-Like Profile
A study focusing on the chemical synthesis and pharmacological evaluation of novel 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives revealed a significant antidepressant-like effect. These findings were supported by a decrease in immobility behavior in mice, showcasing the potential of these compounds as antidepressants (Köksal & Bilge, 2007).
Oral Bioavailability Improvement
Research into different experimental formulations for two novel piperidine renin inhibitors highlighted the challenges in improving oral bioavailability due to factors such as gut and hepatic metabolism. This study contributes to the understanding of drug formulation and its impact on therapeutic efficacy (Bittner et al., 2002).
Bivalent Ligand Design and Opioid Receptor Affinity
The design of N-phenyl-N-(piperidin-2-ylmethyl)propionamide-based bivalent ligands for opioid receptors showcased potent agonist activities and high binding affinities. Despite promising in vitro results, further optimization is necessary for enhancing in vivo antinociceptive efficacy, highlighting the complex transition from bench to bedside in drug development (Deekonda et al., 2016).
Environmental Fate of Veterinary Sulfonamide Antibiotics
An investigation into the environmental fate of veterinary sulfonamide antibiotics through surface runoff experiments on grassland revealed significant losses and transport dynamics influenced by manure. This study provides insights into the environmental impact of pharmaceuticals and the need for sustainable veterinary practices (Burkhardt et al., 2005).
Mechanism of Action
While the specific mechanism of action for “N-(piperidin-3-ylmethyl)propane-2-sulfonamide” is not available, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-8(2)14(12,13)11-7-9-4-3-5-10-6-9/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNQRTSBKKXNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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